Antifungal protein
Description
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
ATFDIQNKXTYTVWAAAWAPSYPGGXKQLD |
Origin of Product |
United States |
Scientific Research Applications
Agricultural Applications
1.1 Fungal Resistance in Crops
Antifungal proteins are being utilized to enhance fungal resistance in crops through genetic engineering. For instance, genes encoding AFPs from Penicillium chrysogenum and Aspergillus niger have been introduced into transgenic plants, resulting in increased resistance to fungal pathogens such as Botrytis cinerea and Fusarium oxysporum . These genetically modified crops show promising results in field trials, suggesting a viable alternative to chemical fungicides.
1.2 Case Study: PeAfpA in Tomatoes and Oranges
PeAfpA, an antifungal protein derived from Penicillium expansum, has demonstrated significant efficacy against plant pathogens. In controlled experiments, application of PeAfpA on tomato leaves resulted in reduced infection rates by Botrytis cinerea, while oranges treated with PeAfpA showed lower levels of decay caused by Penicillium digitatum .
| Crop | Pathogen | Application Method | Result |
|---|---|---|---|
| Tomatoes | Botrytis cinerea | Foliar spray | Reduced infection rates |
| Oranges | Penicillium digitatum | Foliar spray | Lower decay levels |
Medical Applications
2.1 Treatment of Fungal Infections
AFPs are being explored as therapeutic agents for treating human and animal fungal infections. Their unique mechanisms of action differ from conventional antifungals, which is critical given the rising issue of antifungal resistance . For example, PeAfpA has shown potent activity against human pathogens such as Candida albicans and Aspergillus fumigatus, making it a candidate for further clinical development .
2.2 Case Study: PeAfpA and Saccharomyces cerevisiae
Research involving PeAfpA has provided insights into its mode of action against yeast pathogens. Studies revealed that PeAfpA can penetrate yeast cells through both energy-dependent and independent mechanisms, targeting the cell wall integrity pathway . This understanding paves the way for developing new antifungal therapies based on AFPs.
Food Preservation
3.1 Reducing Fungal Contamination
AFPs are also being investigated for their potential to enhance food safety by controlling fungal spoilage in food products. The application of AFPs can inhibit the growth of mycotoxin-producing fungi, thus prolonging shelf life and ensuring food safety .
3.2 Case Study: Application in Food Products
In experiments conducted on various food items, the application of AFPs resulted in significant reductions in fungal contamination levels. For instance, PeAfpB was effective against several mycotoxin-producing fungi, demonstrating its potential as a natural preservative .
| Food Product | Pathogen | AFP Used | Result |
|---|---|---|---|
| Bread | Aspergillus flavus | PeAfpB | Reduced fungal contamination |
| Fruits | Penicillium spp. | PeAfpA | Prolonged shelf life |
Comparison with Similar Compounds
Comparison with Similar Antifungal Compounds
Antifungal proteins are part of a broader landscape of antifungal agents, including synthetic chemicals, natural metabolites, and antimicrobial peptides. Below is a detailed comparison:
Key Findings :
- Synthetic compounds like azoles (e.g., Fluconazole) target conserved fungal enzymes but face resistance due to mutations in CYP51 .
- Enfumafungin’s dual inhibition of guaA (GMP synthase) and metG (methionine tRNA ligase) provides a broader target spectrum but requires precise dosing to mitigate toxicity .
- α-Copaene’s unique non-polar interactions with lipoxygenase highlight alternative inhibition strategies compared to conventional antifungals .
Natural Antifungal Metabolites
Key Findings :
- C. rosea metabolites like 1-hexadecanol and cis-vaccenic acid inhibit fungal SDH and ubiquitin ligases, critical for energy metabolism and protein degradation .
- Fusaricidins from P. polymyxa exhibit potent activity against Fusarium but require formulation to enhance environmental stability .
Antimicrobial Peptides (AMPs) and LAB-Derived Peptides
Key Findings :
- LAB-derived peptides require acidic environments for optimal activity, limiting their application in neutral pH conditions .
- Plant and insect defensins show high specificity but are susceptible to proteolytic degradation .
Antifungal Proteins vs. Conventional Agents
Mechanistic Insights :
- AFPs like chitinase and β-1,3-glucanase act synergistically, achieving 100% growth inhibition in Fusarium solani at 0.95 mg/mL, whereas individual enzymes show minimal activity .
- Azoles disrupt ergosterol synthesis but are ineffective against biofilms, unlike AFPs that degrade extracellular matrices .
Preparation Methods
Extraction and Purification from Natural Sources
One classical approach to preparing antifungal proteins is through extraction from natural biological materials such as fungi, plants, or bacteria, followed by purification using chromatographic techniques.
Example: Extraction from Potato Tubers (Potide-J)
- Potato tubers are soaked in distilled water and ground into a fine powder.
- Protein extraction buffer (50 mM Tris-HCl, pH 7.5, 10 mM EDTA, 150 mM NaCl, 1% DMSO, 0.1% β-mercaptoethanol) is added to extract proteins.
- The extract is fractionated by gel filtration chromatography (Sephacryl S-100) followed by fast protein liquid chromatography (FPLC) on a Superdex 200 column.
- Further purification is achieved by reverse-phase high-performance liquid chromatography (HPLC) on a C18 column.
- The purified protein (~15 kDa) is confirmed by SDS-PAGE and HCl digestion analysis.
Example: Isolation from Bacillus subtilis Strains
- Culture supernatants are subjected to ammonium sulfate precipitation at 30% and 70% saturation to remove unwanted proteins and concentrate AFPs.
- The precipitate is dissolved in phosphate buffer and dialyzed to remove salts.
- Ion exchange chromatography (DEAE-52 column) separates protein fractions, with antifungal activity localized in specific fractions.
- Further purification is done by gel filtration (Bio-Gel P-100) and reverse-phase HPLC.
- Purity and molecular mass (~42.3 kDa for B29I protein) are confirmed by SDS-PAGE and HPLC, with isoelectric focusing determining pI values.
Table 1: Typical Chromatographic Purification Steps for AFPs from Natural Sources
| Step | Method | Purpose | Outcome/Notes |
|---|---|---|---|
| Protein extraction | Buffer extraction | Solubilize proteins | Initial crude extract |
| Ammonium sulfate fractionation | Salt precipitation | Concentrate and fractionate | Removal of unwanted proteins |
| Ion exchange chromatography | DEAE or similar column | Separate based on charge | Isolation of active fractions |
| Gel filtration chromatography | Sephacryl S-100, Bio-Gel P-100 | Size-based separation | Further purification |
| Reverse-phase HPLC | C18 column | High purity isolation | Final pure antifungal protein |
| SDS-PAGE and MS analysis | Electrophoresis, mass spectrometry | Molecular weight and purity confirmation | Verification of protein identity |
Recombinant Expression and Purification
Recombinant DNA technology allows the production of antifungal proteins in heterologous hosts such as Escherichia coli or Pichia pastoris, enabling large-scale production and facilitating protein engineering.
Example: Expression of this compound F2 from Bacillus subtilis Z-14
- The gene encoding AFP F2 is cloned and expressed in Pichia pastoris.
- The fermentation supernatant is subjected to anion-exchange chromatography (DEAE-Sepharose), yielding multiple fractions.
- Fraction F shows strong antifungal activity and is further purified by reverse-phase chromatography, yielding fraction F2 (~8 kDa).
- SDS-PAGE confirms purity; Ni-affinity chromatography purifies His-tagged recombinant protein rF2.
- The recombinant protein retains antifungal activity against multiple fungi and exhibits stability over wide pH and temperature ranges.
Table 2: Recombinant Expression and Purification Workflow
| Step | Method | Purpose | Outcome/Notes |
|---|---|---|---|
| Gene cloning | Molecular cloning techniques | Insert AFP gene into vector | Construct for expression |
| Expression in host | Pichia pastoris fermentation | Protein production | High yield of AFP |
| Anion-exchange chromatography | DEAE-Sepharose column | Initial protein fractionation | Separation of active fractions |
| Reverse-phase chromatography | SOURCE 5RPC C18 column | Further purification | Isolation of pure AFP fraction |
| Ni-affinity chromatography | His-tag purification | Purify recombinant protein | High purity rF2 protein |
| SDS-PAGE and activity assay | Electrophoresis and bioassay | Purity and functionality check | Confirmation of active AFP |
Chemical Synthesis of Antifungal Proteins
Chemical synthesis, particularly solid-phase peptide synthesis (SPPS) and native chemical ligation (NCL), is employed for preparing antifungal proteins, especially those with complex disulfide bond patterns or requiring non-natural amino acids.
Key Techniques and Considerations:
- SPPS allows stepwise assembly of peptides on a solid resin, facilitating automation and rapid synthesis cycles.
- Protective groups such as Fmoc (9-fluorenylmethoxycarbonyl) safeguard reactive amino groups during synthesis.
- Disulfide bonds are formed post-synthetically by oxidative folding, critical for biological activity.
- Native chemical ligation enables joining of peptide fragments to produce longer proteins beyond typical SPPS length limits.
- Semi-orthogonal thiol protection strategies allow selective formation of disulfide bonds in AFPs with multiple cysteines, reducing the complexity of disulfide isomer formation.
- Mass spectrometry and enzymatic digestion confirm correct disulfide connectivity, essential for activity.
Example: Synthesis of Aspergillus giganteus AFP
- Reduced AFP synthesized via native chemical ligation.
- Oxidative folding performed with uniform cysteine protection to yield native disulfide pattern (abcdabcd).
- Only 6 out of 105 possible disulfide isomers formed, with one matching the native structure.
- Synthetic AFP variants enable structure-activity relationship studies and design of more potent antifungal agents.
Comparative Summary of Preparation Methods
| Preparation Method | Advantages | Limitations | Typical Applications |
|---|---|---|---|
| Natural extraction & purification | Access to native protein forms; established protocols | Low yield; complex mixtures; time-consuming | Discovery and initial characterization |
| Recombinant expression | High yield; scalable; allows protein engineering | Requires cloning and expression optimization | Large-scale production; variant studies |
| Chemical synthesis | Precise control over sequence and modifications | Limited by protein size; complex folding steps | Modified AFPs; incorporation of unnatural amino acids |
Research Findings and Practical Notes
- Antifungal proteins from filamentous fungi such as Neosartorya fischeri and Aspergillus giganteus share β-barrel tertiary structures stabilized by disulfide bonds, which are critical for activity.
- Recombinant expression in yeast systems like Pichia pastoris is effective for producing stable, active AFPs with potential industrial applications.
- Chemical synthesis complements biological methods, especially for producing AFP variants with unnatural modifications or for detailed structural studies.
- Purification protocols often combine ion exchange, gel filtration, and reverse-phase chromatography to achieve high purity (>95%) necessary for functional assays and structural analysis.
- Stability of AFPs over broad pH and temperature ranges, as well as resistance to proteases, enhances their applicability as antifungal agents.
Q & A
Q. What methodologies are employed to isolate and purify antifungal proteins from microbial sources?
Antifungal proteins from microbial sources (e.g., Bacillus subtilis) are typically isolated using ammonium sulfate precipitation (70% saturation) followed by sequential chromatography. Ion-exchange chromatography (e.g., DEAE-Sephadex) separates proteins based on charge, while gel filtration (e.g., Sephadex G-100) resolves them by molecular weight. Activity-guided fractionation is critical, with antifungal assays (e.g., agar-diffusion) used to track active fractions. SDS-PAGE and NanoLC-ESI-MS/MS confirm purity and identity .
Q. How is the antifungal activity of purified proteins typically assessed in vitro?
Antifungal activity is evaluated using dual-culture assays (measuring inhibition zones on agar plates) and minimal inhibitory concentration (MIC) tests. For example, agar-diffusion assays involve placing fungal plugs 3 cm from protein-loaded wells and observing hyphal growth inhibition. MIC values are determined via broth microdilution, with activity correlated to protein concentration and structural stability .
Q. What factors influence the stability of antifungal proteins under varying environmental conditions?
Stability is assessed using response surface methodology (RSM) with Box-Behnken designs to model interactions between pH, temperature, and time. For instance, flaxseed protein retained >50% activity after pasteurization (neutral/alkaline pH) but lost >90% at 90°C for 8 minutes. Cationic residues and disulfide bonds (e.g., in cysteine-rich NFAP2) enhance thermal and proteolytic resistance .
Q. How are plant-derived antifungal proteins isolated and characterized?
Plant proteins (e.g., thaumatin-like proteins from Phaseolus vulgaris) are isolated via affinity chromatography (Affi-gel Blue) and ion-exchange chromatography (CM-Sepharose). Antifungal activity is confirmed against pathogens like Fusarium oxysporum using hyphal inhibition assays. N-terminal sequencing and mass spectrometry validate structural homology to known antifungal families .
Advanced Research Questions
Q. What transcriptomic approaches can identify antifungal protein genes in symbiotic fungal endophytes?
Comparative transcriptomics (e.g., SOLiD-SAGE) of endophyte-infected vs. endophyte-free plants identifies upregulated fungal genes. For Epichloë festucae, Efe-AfpA was pinpointed as the second-most abundant transcript (6.3% mapped tags). Phylogenetic analysis of genomic databases (NCBI) reveals gene conservation across species like E. inebrians and E. baconii .
Q. How can computational tools aid in the rational design of antifungal peptides?
Tools like Antifungipept ( ) use machine learning models trained on QSAR datasets to predict activity and MIC values. Multi-point mutagenesis simulations optimize sequences (e.g., replacing residues at positions 6–7 in "HIHIRHMWLLRRR") and predict impacts on antifungal efficacy. Molecular docking further assesses interactions with fungal membranes .
Q. What proteomic techniques elucidate the mechanism of action of antifungal defensins against phytopathogens?
Mechanistic studies employ MALDI mass profiling (for peptide signatures) and gel-free LC-ESI-MS/MS proteomics. For Botrytis cinerea treated with ETD151 (a defensin analog), proteomics revealed 340 modulated proteins, including those in oxidative phosphorylation. Fluorescent microscopy and propidium iodide staining confirm membrane disruption .
Q. How does evolutionary genomics explain the sporadic distribution of this compound genes among Epichloë species?
Horizontal gene transfer and hybrid speciation explain gene presence in some species (e.g., E. coenophiala inherited Efe-AfpA from E. festucae). Genome mining shows only 5/16 Epichloë spp. possess afpA homologs. Low expression in hybrids (e.g., tall fescue endophytes) may explain absent phenotypes despite gene presence .
Q. What structural biology techniques determine the role of oligomerization in antifungal activity?
X-ray crystallography (1.4–1.58 Å resolution) and small-angle X-ray scattering (SAXS) reveal dimerization interfaces (e.g., Lys4 in plant defensin NaD1). Mutagenesis (K4A substitution) and analytical ultracentrifugation confirm dimer disruption correlates with reduced antifungal activity. Cross-linking assays validate oligomerization in solution .
Q. What challenges arise in correlating this compound gene presence with functional disease resistance?
Gene presence does not guarantee expression or activity. For example, E. coenophiala retains Efe-AfpA homologs but lacks disease resistance due to low transcript levels. Transcriptional silencing, epigenetic regulation, or incompatible host-pathogen interactions may explain discrepancies. Dual RNA-seq and proteomics are needed to link genes to functional phenotypes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
